molecular formula C17H17F6N2O3PS B3041354 O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate CAS No. 284664-37-5

O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate

Cat. No.: B3041354
CAS No.: 284664-37-5
M. Wt: 474.4 g/mol
InChI Key: FMCWVFLGTJEKTN-UHFFFAOYSA-N
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Description

O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate is an organophosphorothioate compound characterized by a pyrimidin-4-yl core substituted at the 2-position with a 3,5-bis(trifluoromethyl)phenyl group and at the 6-position with a methyl group. The phosphorothioate moiety consists of O,O-diethyl esterification, a common feature in agrochemicals and acetylcholinesterase inhibitors.

Properties

IUPAC Name

[2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl]oxy-diethoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F6N2O3PS/c1-4-26-29(30,27-5-2)28-14-6-10(3)24-15(25-14)11-7-12(16(18,19)20)9-13(8-11)17(21,22)23/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCWVFLGTJEKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F6N2O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate is a phosphothioate compound that has garnered attention for its potential biological activities. Its unique structural features, particularly the trifluoromethyl groups and pyrimidine moiety, suggest a range of possible interactions with biological systems. This article aims to explore the biological activity of this compound through a synthesis of available research findings, case studies, and data.

  • Chemical Formula : C₁₈H₁₈F₆N₁O₄PS
  • CAS Number : 284664-37-5
  • Molecular Weight : 469.37 g/mol

The compound's structure includes a pyrimidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group, which is known to enhance lipophilicity and potentially increase biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown potent growth inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds have been reported as low as 1 µg/mL, suggesting strong antibacterial properties .

Inhibition of Biofilm Formation

In addition to their antibacterial effects, several studies have highlighted the ability of similar compounds to disrupt biofilm formation. For example, certain derivatives demonstrated minimum biofilm eradication concentrations (MBECs) as low as 1 µg/mL against S. aureus biofilms . This property is particularly valuable in clinical settings where biofilms contribute to persistent infections.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of synthesized pyrazole derivatives containing trifluoromethyl groups.
    • Findings : Compounds exhibited significant antibacterial activity with MIC values ranging from 1 to 4 µg/mL against various strains including S. aureus and E. faecalis .
  • Fungicidal Activity Assessment :
    • Objective : To explore the fungicidal properties of bis(trifluoromethyl)phenyl-based strobilurin analogues.
    • Results : Certain derivatives were found to be more effective against fungal pathogens than established fungicides like azoxystrobin .

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to consider the toxicity profiles of phosphothioate compounds. Preliminary assessments indicate that certain phosphothioates may exhibit cytotoxic effects at higher concentrations; thus, further studies are needed to establish safe dosage levels for therapeutic applications .

Data Summary

PropertyValue
Chemical FormulaC₁₈H₁₈F₆N₁O₄PS
CAS Number284664-37-5
Antimicrobial MIC1–4 µg/mL
Biofilm Eradication MBEC1 µg/mL
Molecular Weight469.37 g/mol

Comparison with Similar Compounds

Key Observations :

  • Pirimiphos-ethyl’s diethylamino group introduces basicity, contrasting with the hydrophobic, electronegative trifluoromethyl groups in the target compound .

Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

  • Lipophilicity: The trifluoromethyl groups likely increase logP (octanol-water partition coefficient), enhancing membrane permeability compared to polar metabolites like B1/B2 .
  • Solubility: Pirimiphos-ethyl’s amino group may improve water solubility at acidic pH, whereas the target compound’s hydrophobicity suggests preferential solubility in organic solvents .

Degradation Pathways

Phosphorothioates degrade via hydrolysis, oxidation, or enzymatic cleavage:

  • Target Compound : Trifluoromethyl groups may slow hydrolysis, favoring oxidative pathways (e.g., P–S bond cleavage) over nucleophilic attack.
  • Diazinon Metabolites: B1/B2 undergo further oxidation to pyrimidinyl phosphates (e.g., compound G in ) .
  • Pirimiphos-ethyl: Degradation likely involves dealkylation or amino group oxidation, yielding less toxic metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate
Reactant of Route 2
Reactant of Route 2
O-{2-[3,5-bis(trifluoromethyl)phenyl]-6-methylpyrimidin-4-yl} O,O-diethyl phosphothioate

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